molecular formula C18H31N5O B3838070 2,4-Bis(2,6-dimethylpiperidin-1-yl)-6-methoxy-1,3,5-triazine

2,4-Bis(2,6-dimethylpiperidin-1-yl)-6-methoxy-1,3,5-triazine

Cat. No.: B3838070
M. Wt: 333.5 g/mol
InChI Key: ZGBFDIHQDNXQAB-UHFFFAOYSA-N
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Description

2,4-Bis(2,6-dimethylpiperidin-1-yl)-6-methoxy-1,3,5-triazine is a chemical compound known for its unique structure and properties It belongs to the class of triazine compounds, which are characterized by a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(2,6-dimethylpiperidin-1-yl)-6-methoxy-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 2,6-dimethylpiperidine and methanol. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common for monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(2,6-dimethylpiperidin-1-yl)-6-methoxy-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group or piperidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines.

Scientific Research Applications

2,4-Bis(2,6-dimethylpiperidin-1-yl)-6-methoxy-1,3,5-triazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of 2,4-Bis(2,6-dimethylpiperidin-1-yl)-6-methoxy-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of 2,4-Bis(2,6-dimethylpiperidin-1-yl)-6-methoxy-1,3,5-triazine.

    2,4,6-Trimethoxy-1,3,5-triazine: Another triazine derivative with different substituents.

    2,4-Bis(2,6-dimethylpiperidin-1-yl)-1,3,5-triazine: Similar structure but lacks the methoxy group.

Uniqueness

This compound is unique due to the presence of both piperidine rings and a methoxy group, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,4-bis(2,6-dimethylpiperidin-1-yl)-6-methoxy-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O/c1-12-8-6-9-13(2)22(12)16-19-17(21-18(20-16)24-5)23-14(3)10-7-11-15(23)4/h12-15H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBFDIHQDNXQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C2=NC(=NC(=N2)OC)N3C(CCCC3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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